(4-メトキシピリミジン-5-イル)ボロン酸

概要

説明

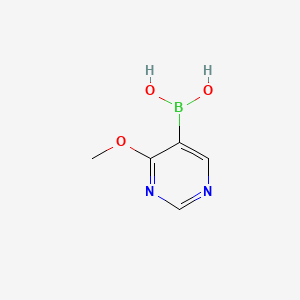

(4-Methoxypyrimidin-5-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring substituted with a methoxy group at the fourth position.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine, including (4-Methoxypyrimidin-5-yl)boronic acid, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies show that compounds featuring the pyrimidine moiety can significantly inhibit cell viability in tumor cells, such as MDA-MB-231 and HeLa cells. The introduction of different substituents on the pyrimidine ring can enhance their anticancer properties, making them promising candidates for drug development .

Case Study: Cytotoxic Activity Evaluation

A study evaluated the cytotoxic effects of several pyrimidine derivatives. The results indicated that compounds with the 4-methoxy group demonstrated increased activity compared to those without it. This underscores the importance of functional group modification in enhancing pharmacological efficacy .

Organic Synthesis

Cross-Coupling Reactions

(4-Methoxypyrimidin-5-yl)boronic acid is utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are critical in synthesizing complex organic molecules. The presence of the boronic acid group facilitates the coupling process by acting as a nucleophile .

| Reaction Type | Role of (4-Methoxypyrimidin-5-yl)boronic Acid |

|---|---|

| Suzuki-Miyaura Coupling | Acts as a nucleophile to form carbon-carbon bonds |

| Organic Synthesis | Key intermediate in synthesizing pharmaceuticals |

Bioconjugation

Drug Delivery Systems

The compound can be employed in bioconjugation techniques to enhance drug delivery systems. By attaching biomolecules to surfaces or other molecules, (4-Methoxypyrimidin-5-yl)boronic acid improves the targeting and efficacy of therapeutic agents .

Material Science

Development of Advanced Materials

In material science, (4-Methoxypyrimidin-5-yl)boronic acid contributes to the development of advanced materials such as polymers and nanomaterials. These materials have diverse applications in electronics and photonics due to their unique properties, which can be fine-tuned through chemical modifications .

Research in Catalysis

Catalytic Processes

This boronic acid derivative is also significant in catalytic processes, where it enhances reaction efficiency and selectivity compared to other catalysts. Its ability to stabilize transition states makes it a valuable component in various catalytic systems .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxypyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid precursor. One common method is the hydroboration of an appropriate pyrimidine derivative, followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an aqueous or organic solvent medium .

Industrial Production Methods

Industrial production of (4-Methoxypyrimidin-5-yl)boronic acid may involve large-scale hydroboration processes, where the pyrimidine derivative is reacted with borane reagents under controlled conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

(4-Methoxypyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.

Substitution: The methoxy group on the pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Alcohols: Formed through oxidation of the boronic acid group.

作用機序

The mechanism of action of (4-Methoxypyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a halide in the presence of a palladium catalyst, leading to the formation of a new carbon-carbon bond . The methoxy group on the pyrimidine ring can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity.

類似化合物との比較

Similar Compounds

(4-Cyclopropyl-6-methoxypyrimidin-5-yl)boronic acid: Similar in structure but with a cyclopropyl group instead of a methoxy group[][3].

4-Pyridinylboronic acid: Contains a pyridine ring instead of a pyrimidine ring.

Uniqueness

(4-Methoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and properties. The presence of the methoxy group enhances its solubility and reactivity in certain chemical reactions, making it a valuable compound in organic synthesis and scientific research .

生物活性

(4-Methoxypyrimidin-5-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

- Chemical Formula : CHBNO

- CAS Number : 909187-37-7

- Molecular Structure : The compound features a pyrimidine ring substituted with a methoxy group at the 4-position and a boronic acid group at the 5-position, which is crucial for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of (4-Methoxypyrimidin-5-yl)boronic acid and its derivatives. For instance, a study synthesized pyrimidine-oxazolidinone hybrids that incorporated this boronic acid in their structure. The synthesized compounds were tested against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis

- Gram-negative bacteria : Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumonia

The biological screening indicated that several compounds exhibited moderate to good antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 2.8 to 4.8 μg/mL against Staphylococcus aureus, outperforming standard antibiotics like linezolid (MIC 3.0 μg/mL) .

Table 1: Antibacterial Activity of Compounds Derived from (4-Methoxypyrimidin-5-yl)boronic Acid

| Compound ID | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 8c | Staphylococcus aureus | 2.8 |

| 8h | Bacillus subtilis | 4.0 |

| 8a | Pseudomonas aeruginosa | 9.5 |

| Control | Linezolid | 3.0 |

Anticancer Activity

The anticancer potential of (4-Methoxypyrimidin-5-yl)boronic acid has been explored through various mechanisms, notably its role as a proteasome inhibitor. Boronic acids are known to interact with the active sites of proteasomes, leading to cell cycle arrest and apoptosis in cancer cells.

In vitro studies demonstrated that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC values comparable to established chemotherapeutics. For example, one study reported an IC value of approximately 6 nM for a derivative that included the boronic acid moiety .

The mechanism by which (4-Methoxypyrimidin-5-yl)boronic acid exerts its biological effects is primarily attributed to:

- Proteasome Inhibition : The boronic acid group binds covalently to the active site of proteasomes, disrupting protein degradation pathways essential for cancer cell survival.

- Antibacterial Mechanisms : The compound's ability to inhibit bacterial growth is linked to its interaction with bacterial ribosomes, as suggested by molecular docking studies that revealed potential binding sites on ribosomal RNA .

Case Studies

Several case studies have illustrated the practical applications of (4-Methoxypyrimidin-5-yl)boronic acid in drug development:

特性

IUPAC Name |

(4-methoxypyrimidin-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O3/c1-11-5-4(6(9)10)2-7-3-8-5/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHFIKAJVVQLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CN=C1OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680996 | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909187-37-7 | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909187-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Methoxypyrimidin-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。